molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9

2,6-Diazaspiro[3.4]octan-7-one

Número de catálogo: B577600
Número CAS: 1211515-65-9
Peso molecular: 126.159
Clave InChI: GZTLCSVTDYAMCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Diazaspiro[3.4]octan-7-one is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone functional group. This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active scaffold, particularly in the development of sigma-1 receptor antagonists .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with a suitable ketone, such as cyclohexanone, in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diazaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Mecanismo De Acción

The mechanism of action of 2,6-Diazaspiro[3.4]octan-7-one primarily involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum membrane and are involved in modulating various cellular functions. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of mu opioid receptor agonists and prevent the development of opioid tolerance .

Comparación Con Compuestos Similares

Actividad Biológica

2,6-Diazaspiro[3.4]octan-7-one is a bicyclic compound notable for its spiro structure, which incorporates two nitrogen atoms. This unique configuration contributes to its biological activity, particularly as a sigma-1 receptor (σ1R) antagonist. The σ1R is implicated in various physiological processes, including pain modulation, making this compound a candidate for therapeutic applications in pain management and other areas.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 126.16 g/mol
  • Structure : The compound features a spiro arrangement that enhances its interaction with biological targets.

Sigma-1 Receptor Antagonism

Recent studies have identified this compound derivatives as potent σ1R antagonists. These compounds have shown significant potential in enhancing the analgesic effects of opioids like morphine while mitigating the development of tolerance associated with chronic opioid use. The antagonism of σ1R is believed to contribute to improved pain management by modulating pain pathways without increasing opioid-related side effects .

Antinociceptive Effects

Research indicates that derivatives of this compound can significantly enhance the antinociceptive effects of morphine. For instance, compound 32 was noted for its ability to rescue morphine-induced analgesic tolerance, suggesting its utility in combination therapies aimed at maximizing pain relief while minimizing adverse effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound, which allows for insights into their biological activities:

Compound Activity Notes
2-Methyl-2,6-diazaspiro[3.4]octan-7-oneSigma-1 receptor antagonistEnhanced analgesic effects and antimicrobial activity against Mycobacterium tuberculosis .
Quinolone derivativesBroad antibacterial activityStructural modifications lead to improved efficacy against resistant strains .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques, including the reaction of suitable amines with carbonyl compounds under controlled conditions. This synthetic versatility allows for the development of various derivatives that can be tailored for specific biological activities.

Example Synthesis Route:

  • Starting Materials : Amine + Carbonyl compound.
  • Reaction Conditions : Controlled temperature and solvent selection.
  • Product : Formation of the desired spiro compound.

Study on Antinociceptive Efficacy

A study published in 2023 investigated the efficacy of a series of σ1R antagonists based on the this compound scaffold. The results indicated that these compounds not only enhanced the analgesic effect of morphine but also demonstrated a potential reduction in opioid tolerance development .

Preliminary Studies on Antimicrobial Activity

Preliminary studies have suggested that this compound oxalate may act as an inhibitor or modulator of specific proteins involved in disease processes such as cancer and infections. Its unique structure could facilitate interactions with biological targets, warranting further pharmacological exploration .

Propiedades

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTLCSVTDYAMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726239
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-65-9
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diazaspiro[3.4]octan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes 2,6-Diazaspiro[3.4]octan-7-one derivatives promising candidates for pain management, particularly in the context of opioid use?

A1: The research paper "this compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance" [] investigates the potential of these compounds to address significant challenges associated with opioid analgesics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.